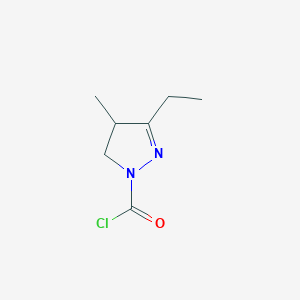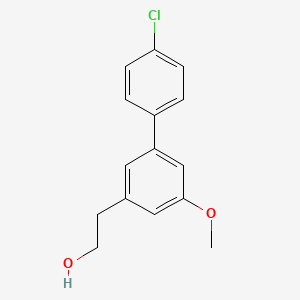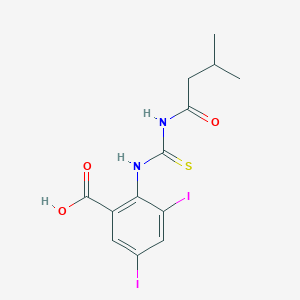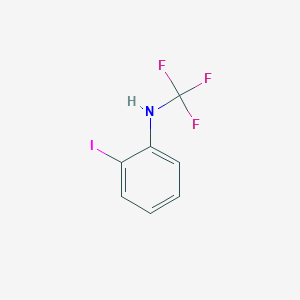
2-iodo-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5F3IN . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the aniline ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-iodoaniline with trifluoromethylboronic acid in the presence of a palladium catalyst and a base.
Reductive Dechlorination: Another method involves the reductive dechlorination of 2-chloro-4-(trifluoromethyl)aniline using hydrogen gas in the presence of a palladium catalyst and an acid acceptor.
Industrial Production Methods: The industrial production of 2-iodo-N-(trifluoromethyl)aniline often involves large-scale Suzuki-Miyaura coupling reactions due to their high efficiency and selectivity. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Iodo-N-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reductive dechlorination.
Organic Solvents: Such as toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products:
Quinoline Derivatives: Formed through oxidation reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 2-Iodo-N-(trifluoromethyl)aniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules that can act as enzyme inhibitors or receptor antagonists .
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of drugs .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mecanismo De Acción
The mechanism by which 2-iodo-N-(trifluoromethyl)aniline exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine atom can be readily substituted, enabling the compound to form a wide range of derivatives with diverse biological activities .
Comparación Con Compuestos Similares
2-Iodoaniline: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
Uniqueness: 2-Iodo-N-(trifluoromethyl)aniline is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H5F3IN |
|---|---|
Peso molecular |
287.02 g/mol |
Nombre IUPAC |
2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,12H |
Clave InChI |
FDFMGCIQMINQRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


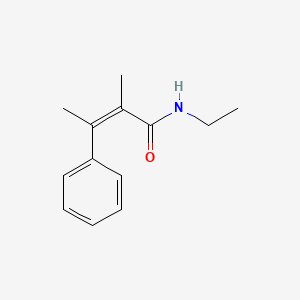
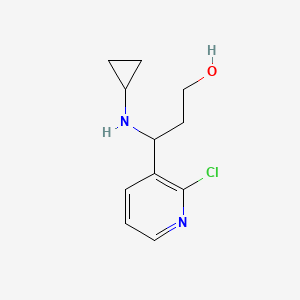

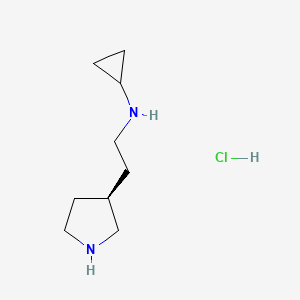
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
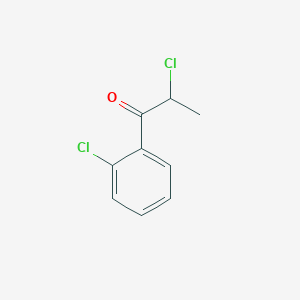
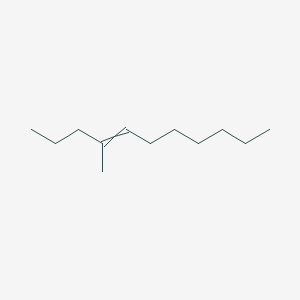
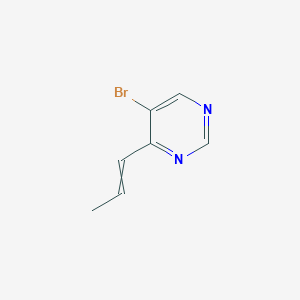
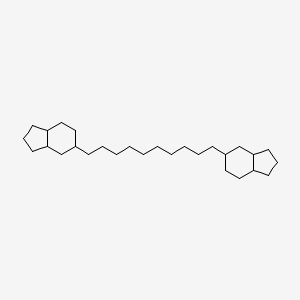
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
